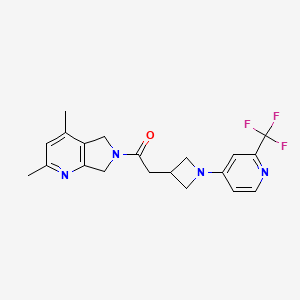![molecular formula C19H19NO B6248889 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane CAS No. 2411283-56-0](/img/new.no-structure.jpg)
2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactivity and unique structural properties. The spirocyclic framework is known for its rigidity and three-dimensional shape, which can enhance the binding affinity and selectivity of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method leverages the reactivity of the isocyanate group to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of flow chemistry techniques to control reaction parameters precisely and scale up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the spirocyclic structure or reduce functional groups.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.
Aplicaciones Científicas De Investigación
2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its bioisosteric properties make it useful in the design of biologically active compounds.
Medicine: The compound’s unique structure can be exploited to develop new pharmaceuticals with improved efficacy and selectivity.
Industry: It can be used in the development of materials with specific properties, such as polymers and light-emitting devices
Mecanismo De Acción
The mechanism of action of 2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows for a high degree of rigidity and spatial orientation, which can enhance binding to biological targets. This can result in the modulation of various biochemical pathways, depending on the functional groups present on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic structures such as:
- 1-azaspiro[3.3]heptane
- 1-oxa-2,6-diazaspiro[3.3]heptane
- Spiro[3.3]heptane
Uniqueness
What sets 2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane apart is its biphenyl carbonyl group, which adds additional rigidity and potential for π-π interactions. This can enhance its binding affinity and selectivity in biological systems, making it a valuable compound in drug design and other applications .
Propiedades
Número CAS |
2411283-56-0 |
|---|---|
Fórmula molecular |
C19H19NO |
Peso molecular |
277.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



